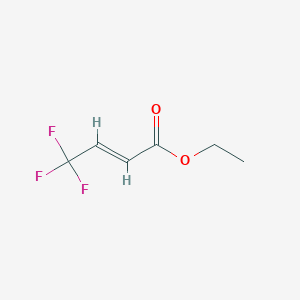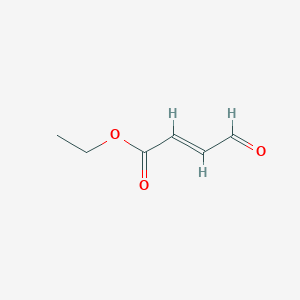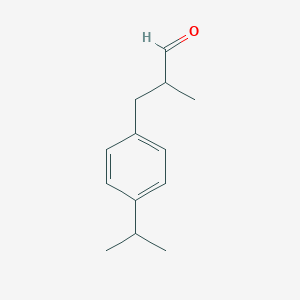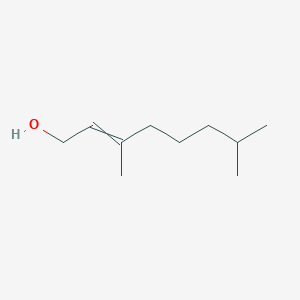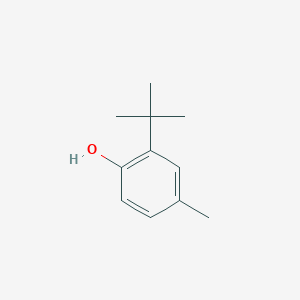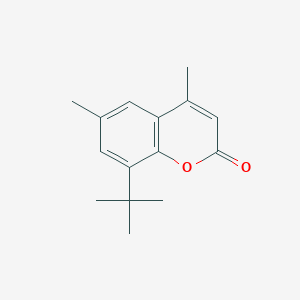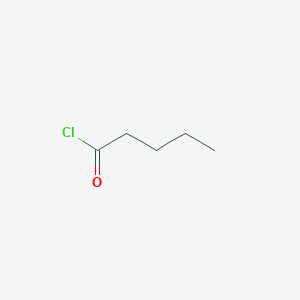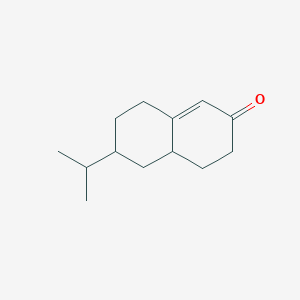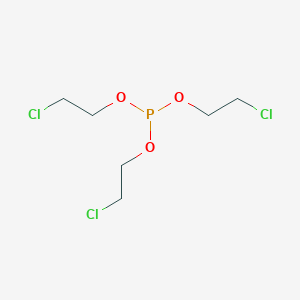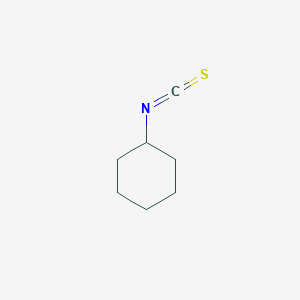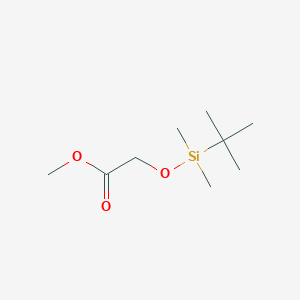
Methyl (t-butyldimethylsilyloxy)acetate
Overview
Description
Methyl (t-butyldimethylsilyloxy)acetate is an organosilicon compound with the molecular formula C9H20O3Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a t-butyldimethylsilyloxy group. This compound is commonly used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions.
Mechanism of Action
Action Environment
The action of Methyl (t-butyldimethylsilyloxy)acetate may be influenced by various environmental factors. For instance, the compound is sensitive to moisture/water and reacts slowly with them . It’s also acid-sensitive , indicating that its action, efficacy, and stability may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl (t-butyldimethylsilyloxy)acetate are not well-documented in the literature. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis . These ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis . These ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound is used in pharmaceutical testing .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that the compound is a derivative of tert-Butyldimethylsilyl ethers, which are used as protecting groups in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (t-butyldimethylsilyloxy)acetate can be synthesized through the reaction of methyl acetate with t-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
CH3COOCH3+(CH3)3CSi(CH3)2Cl→CH3COOSi(CH3)2C(CH3)3+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (t-butyldimethylsilyloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an alcohol.
Scientific Research Applications
Methyl (t-butyldimethylsilyloxy)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug delivery systems and prodrugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl acetate: Similar in function but less bulky, leading to lower stability.
Tert-butyldimethylsilyl chloride: Used for similar purposes but reacts with different substrates.
Tert-butyldimethylsilyl triflate: More reactive than the chloride derivative, used in more demanding synthetic applications.
Uniqueness
Methyl (t-butyldimethylsilyloxy)acetate is unique due to its balance of stability and reactivity. The t-butyldimethylsilyloxy group provides significant steric hindrance, making it more stable than trimethylsilyl derivatives. This stability allows for selective protection and deprotection in complex synthetic sequences, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNTVTQVEAPQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457594 | |
| Record name | methyl (t-butyldimethylsilyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146351-72-6 | |
| Record name | methyl (t-butyldimethylsilyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-[(tert-butyldimethylsilyl)oxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
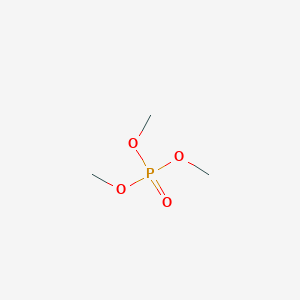
![Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B42191.png)
